An In-depth Technical Guide to N-(4-iodophenyl)pyridine-3-carboxamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(4-iodophenyl)pyridine-3-carboxamide: Synthesis, Characterization, and Potential Applications
Introduction
The pyridine-3-carboxamide scaffold, a core component of nicotinamide (Vitamin B3), is a privileged structure in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of various substituents onto this scaffold allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of a specific derivative, N-(4-iodophenyl)pyridine-3-carboxamide, a molecule of interest due to the unique properties conferred by the iodo-substituent on the phenyl ring.
While this specific compound is not extensively documented in publicly available literature, this guide will provide a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals who are interested in exploring the potential of novel pyridine-3-carboxamide derivatives.
Chemical Structure and Physicochemical Properties
The chemical structure of N-(4-iodophenyl)pyridine-3-carboxamide consists of a pyridine-3-carboxamide core linked to a 4-iodophenyl group via an amide bond.
Chemical Identifiers:
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IUPAC Name: N-(4-iodophenyl)pyridine-3-carboxamide
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Molecular Formula: C₁₂H₉IN₂O
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SMILES: C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)I
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InChI: InChI=1S/C12H9IN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)
The presence of the iodine atom is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for use as a heavy-atom derivative in X-ray crystallography or as a precursor for radiolabeling studies.
| Property | Predicted Value | Source |
| Molecular Weight | 324.12 g/mol | Calculated |
| XLogP3 | 3.2 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| Topological Polar Surface Area | 49.9 Ų | Predicted |
Note: Predicted values are based on computational models and may differ from experimental values.
Synthesis and Purification
The most direct and established method for the synthesis of N-aryl-pyridine-3-carboxamides is the acylation of an aniline derivative with a nicotinoyl chloride. This approach is highly versatile and generally provides good to excellent yields.
Synthetic Workflow
Caption: Proposed synthetic route for N-(4-iodophenyl)pyridine-3-carboxamide.
Experimental Protocol: Synthesis of N-(4-iodophenyl)pyridine-3-carboxamide
Part A: Preparation of Nicotinoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).
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Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride, which can be used in the next step without further purification.
Part B: Amide Coupling
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Dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under a nitrogen atmosphere.
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Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution and stir.
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Dissolve the crude nicotinoyl chloride from Part A in the same solvent and add it dropwise to the 4-iodoaniline solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude N-(4-iodophenyl)pyridine-3-carboxamide can be purified by one of the following methods:
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Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.
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Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectroscopic Characterization
The successful synthesis of N-(4-iodophenyl)pyridine-3-carboxamide can be confirmed by standard spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous compounds.[3][4]
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~10.2 (s, 1H, NH), ~9.0 (d, 1H, pyridine-H2), ~8.7 (dd, 1H, pyridine-H6), ~8.2 (dt, 1H, pyridine-H4), ~7.8 (d, 2H, Ar-H ortho to I), ~7.6 (d, 2H, Ar-H ortho to NH), ~7.5 (dd, 1H, pyridine-H5). |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~152 (pyridine-C2), ~148 (pyridine-C6), ~138 (Ar-C-I), ~135 (pyridine-C4), ~130 (Ar-C-NH), ~124 (pyridine-C5), ~122 (Ar-CH), ~90 (Ar-C-I). |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1530 (C=N and C=C stretch), ~820 (p-disubstituted benzene). |
| Mass Spec (ESI-MS) | m/z: 325.0 [M+H]⁺, 347.0 [M+Na]⁺. |
Potential Biological Activities and Applications
The pyridine-3-carboxamide scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.
Antimicrobial Activity
Numerous pyridine-3-carboxamide derivatives have demonstrated potent antibacterial and antifungal activities.[1][2] The mechanism of action can vary, but they often involve the inhibition of essential enzymes or disruption of cell wall synthesis. The introduction of a halogen atom, such as iodine, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Anticancer Activity
Several studies have reported the anticancer properties of nicotinamide analogs.[5] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth. The 4-iodophenyl moiety could serve as a handle for further structural modifications or for the development of targeted therapies.
Enzyme Inhibition
The pyridine-3-carboxamide core can interact with the active sites of various enzymes. Depending on the substitution pattern, these compounds have been explored as inhibitors of kinases, histone deacetylases (HDACs), and other enzymes implicated in disease.
Proposed Biological Screening Workflow
Caption: A logical workflow for the initial biological evaluation of the title compound.
Conclusion
N-(4-iodophenyl)pyridine-3-carboxamide represents a promising, yet underexplored, molecule with significant potential in drug discovery and development. This technical guide provides a comprehensive roadmap for its synthesis, purification, and characterization based on well-established chemical principles and data from closely related analogs. The presence of the 4-iodophenyl group offers unique opportunities for enhancing biological activity and for the development of novel therapeutic agents and research tools. Further investigation into the antimicrobial, anticancer, and enzyme-inhibitory properties of this compound is warranted and could lead to the discovery of new lead compounds for a variety of diseases.
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